molecular formula C₆H₅D₃INO B132888 3-Hydroxy-1-methylpyridinium iodide CAS No. 7500-05-2

3-Hydroxy-1-methylpyridinium iodide

Cat. No.: B132888
CAS No.: 7500-05-2
M. Wt: 237.04 g/mol
InChI Key: PTNGQQDWNQHRAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-methylpyridinium iodide is synthesized by the reaction of hydrogen peroxide with pyridinium dichromate in the presence of vitamin B6 . This reaction typically involves the oxidation of the pyridinium ring, leading to the formation of the hydroxy derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes controlling reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxy group to other functional groups, such as hydrogenation to form a methyl group.

    Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, pyridinium dichromate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Silver nitrate (AgNO3) for iodide substitution.

Major Products:

    Oxidation: More oxidized pyridinium derivatives.

    Reduction: 1-Methylpyridinium derivatives.

    Substitution: Pyridinium salts with different anions.

Scientific Research Applications

3-Hydroxy-1-methylpyridinium iodide has several applications in scientific research:

    Chemistry: Used as a probe in 13C NMR spectroscopy due to its distinct chemical shifts.

    Biology: Investigated for its potential role in biological systems, particularly in enzymatic reactions involving pyridinium compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in relation to its structural similarity to other bioactive pyridinium compounds.

    Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyridinium ring structure allows for electron delocalization, which can affect the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-1-methylpyridinium iodide is unique due to the presence of both a hydroxy group and an iodide ion, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in spectroscopy, chemical synthesis, and potentially therapeutic research.

Properties

IUPAC Name

1-methylpyridin-1-ium-3-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.HI/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNGQQDWNQHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-05-2
Record name Pyridinium, 3-hydroxy-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7500-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 3-hydroxy-1-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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